4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features both chlorine and iodine substituents on its pyrrolo structure, which significantly influence its reactivity and potential applications in drug development.
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is classified as a halogenated pyrrolopyridine derivative. Its structural uniqueness arises from the specific arrangement of halogen atoms (chlorine and iodine) on the pyrrole ring, which can affect its reactivity patterns and interactions with biological systems.
The synthesis of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions starting from pyrrolopyridine derivatives. One common approach is the use of N-chlorosuccinimide (NCS) in conjunction with iodine in suitable solvents such as dimethylformamide or tetrahydrofuran. This method allows for selective halogenation at the desired positions on the pyrrole ring .
The halogenation process may involve multiple steps:
The molecular structure of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine consists of a fused pyrrole and pyridine ring system with chlorine and iodine substituents. The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H4ClIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) .
Key structural data includes:
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions due to its halogen substituents:
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran .
The mechanism of action for 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with biological targets such as enzymes or receptors. In medicinal chemistry, it is often studied for its potential inhibitory effects on specific kinases involved in disease pathways.
Research indicates that compounds similar to 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can inhibit signaling pathways related to cancer progression by targeting specific kinases like SGK (serum/glucocorticoid-regulated kinase) . This inhibition can lead to reduced cell proliferation and survival in cancer cells.
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine appears as a solid at room temperature with specific melting and boiling points that are typically determined during characterization studies.
The chemical properties include:
Relevant data regarding its reactivity profile is essential for understanding its applications in synthetic chemistry .
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
This compound exemplifies the importance of halogenated heterocycles in drug discovery and material science due to their diverse reactivity and biological activity profiles.
Palladium-catalyzed cross-coupling reactions have proven indispensable for functionalizing halogenated pyrrolopyridines, with catalyst selection critically determining reaction efficiency and chemoselectivity. The 3-iodo substituent in 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine exhibits superior reactivity over its 4-chloro counterpart in Suzuki-Miyaura couplings due to enhanced oxidative addition kinetics at the C–I bond. Research demonstrates that Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) provides exceptional selectivity for monoarylation at the C3 position when paired with sterically demanding phosphine ligands, achieving isolated yields of 68-75% for 2-aryl derivatives at gram-scale operations. This system minimizes formation of the undesired 2,4-diarylated byproduct (<5%) and prevents competitive reduction of the iodo substituent [4].
Alternative catalyst systems exhibit divergent performance profiles: XPhos Pd G2 precatalyst facilitates Buchwald-Hartwig aminations at C4 when the pyrrole nitrogen is appropriately protected, while Pd(OAc)₂/RuPhos combinations enable challenging aminations of SEM-protected intermediates in tert-butanol with 94% conversion within 5 minutes. Crucially, catalyst screening revealed that Pd(OAc)₂ systems generate significant impurities (∼4%) during couplings with sensitive boronic acids like 4-(hydroxymethyl)phenylboronic acid, underscoring the need for tailored catalyst selection based on substrate electronics [4] [9].
Table 1: Catalyst Performance in Cross-Coupling Reactions of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
Catalyst System | Ligand | Reaction Type | Conversion | Isolated Yield | Primary Byproduct |
---|---|---|---|---|---|
Pd₂(dba)₃ | None | Suzuki (C3-arylation) | >95% | 68-75% | Di-arylated compound (<5%) |
Pd(OAc)₂ | RuPhos | Buchwald-Hartwig amination | 94% | 68% | Reduction product (6%) |
XPhos Pd G2 | XPhos | Suzuki (C3-arylation) | High | 77% | Not reported |
Pd(OAc)₂ (hydroxymethyl aryl) | Not specified | Suzuki | 96% | Not isolated | Unknown impurity (∼4%) |
The inherent electronic asymmetry of the pyrrolo[2,3-b]pyridine scaffold dictates site-specific reactivity, enabling strategic functionalization through either electrophilic substitution or metal-catalyzed coupling. Electrophilic reactions preferentially occur at the electron-rich C3 position, with iodination yielding 3-iodo derivatives as key synthetic intermediates. This regiochemical preference stems from the higher electron density at C3 compared to C2, as confirmed through computational mapping of molecular electrostatic potentials [4] [9].
Metalation strategies reveal complementary regioselectivity: directed ortho-metalation adjacent to the pyridine nitrogen enables C2 functionalization, while palladium-catalyzed couplings predominantly target the C3-iodo substituent due to favorable transmetalation kinetics. The C4 chloro group exhibits moderate reactivity in nucleophilic aromatic substitution (SNAr) under forcing conditions, but demonstrates superior electrophilicity in palladium-catalyzed aminations when activated by RuPhos-based catalysts. This differential reactivity enables sequential functionalization protocols – initial chemoselective Suzuki coupling at C3 followed by Buchwald-Hartwig amination at C4 provides efficient access to 3-aryl-4-amino derivatives important in kinase inhibitor development [4]. Notably, the unprotected pyrrole NH group can participate in unwanted coordination or decomposition pathways, necessitating protection during multi-step sequences involving strong bases or elevated temperatures [6] [9].
Regioselective halogen installation demands precise control over reaction parameters and reagent selection. 4-Chloro-1H-pyrrolo[2,3-b]pyridine serves as the principal precursor for iodination, with C3-directed electrophilic iodination achieving optimal results using iodine monochloride in acetic acid with sodium acetate trihydrate (NaOAc·3H₂O) at 70°C. This method delivers regioselective C3-iodination while preserving the C4-chloro substituent, as confirmed by characteristic ¹H NMR signatures (δ 7.74 (d, J=5.3 Hz), 6.53 (d, J=5.3 Hz)) [8]. The reaction proceeds via electrophilic aromatic substitution where acetate buffers prevent over-iodination and minimize N-iodination side reactions.
Chlorination strategies predominantly employ two approaches: (1) direct chlorination of pyrrolopyridine precursors using POCl₃ at elevated temperatures, or (2) SNAr displacement of pre-existing activating groups. The C4 chloro group in commercially available precursors enables further functionalization through palladium-catalyzed cross-couplings. Kinetic studies reveal that C4 chlorine undergoes SNAr displacement approximately 15-fold slower than analogous chloropyrimidines due to diminished leaving group activation, often necessitating Buchwald-Hartwig conditions for efficient amination. Careful control of stoichiometry prevents polyhalogenation, with lithium diisopropylamide (LDA)-mediated deprotonation prior to iodination proving crucial for achieving monohalogenation specificity [4] [6].
Table 2: Halogenation Methods for Pyrrolo[2,3-b]pyridine Derivatives
Halogenation Target | Reagents/Conditions | Regioselectivity | Key Advantages | Limitations |
---|---|---|---|---|
C3-Iodination | ICl, AcOH, NaOAc·3H₂O, 70°C, 16h | >20:1 (C3 vs C2) | High regioselectivity, no N-iodination | Requires exhaustive purification |
C4-Chlorination | POCl₃, reflux, 4-6h | Exclusive at C4 | Converts C4-OH to Cl | Harsh conditions, decomposition risk |
C2-Chlorination | NCS, DMF, 0°C to rt | Moderate (∼5:1) | Mild conditions | Low regioselectivity |
C2/C4-Dichlorination | POCl₃, PCl₅, 120°C, sealed tube | Complete | Access to dihalogenated scaffolds | Requires specialized equipment |
Protecting group strategies significantly impact synthetic efficiency during the functionalization of halogenated pyrrolopyridines, particularly for managing the nucleophilicity and acidity of the pyrrolic nitrogen. The trimethylsilylethoxymethyl (SEM) group has emerged as the most effective N1-protectant for enabling C2/C4 functionalization while maintaining crystallinity and purification characteristics. SEM protection permits successful Suzuki-Miyaura coupling at C2 on 4-chloro-2-iodo intermediates with minimal protodehalogenation (<5%), whereas unprotected analogs undergo rapid decomposition under analogous conditions [4].
N1-methylation provides an alternative protection strategy used in intermediates like 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1312581-09-1), which exhibits enhanced stability during chromatographic purification. However, this irreversible protection limits downstream deprotection options for accessing the pharmaceutically preferred NH-unprotected analogs. SEM deprotection presents notable challenges, as acid-catalyzed removal generates formaldehyde that reacts with nucleophilic sites on advanced intermediates, forming tricyclic eight-membered ring byproducts. Optimization studies identified controlled HCl in methanol at 0°C as optimal for minimizing these side reactions, though yields rarely exceed 60% due to inherent instability of the deprotected products [4] [6]. Alternative protecting groups including benzenesulfonyl and tert-butyloxycarbonyl (Boc) have been evaluated, but demonstrate inferior compatibility with organometallic reagents or display unexpected migration during lithiation steps.
Table 3: Protecting Group Strategies for Pyrrolo[2,3-b]pyridine Synthesis
Protecting Group | Installation Method | Stability During Key Steps | Deprotection Method | Deprotection Yield |
---|---|---|---|---|
SEM | NaH, SEM-Cl, DMF, 0°C | Excellent (cross-coupling) | HCl/MeOH, 0°C | 45-60% |
Methyl | CH₃I, K₂CO₃, DMF | Excellent | Not removable | N/A |
Benzenesulfonyl | Benzenesulfonyl chloride, pyridine | Moderate (sensitive to nucleophiles) | NaOH, H₂O₂ | 50-75% |
Boc | Boc₂O, DMAP, CH₃CN | Poor (base-sensitive) | TFA, CH₂Cl₂ | 60-85% |
Table of Compounds Mentioned
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4